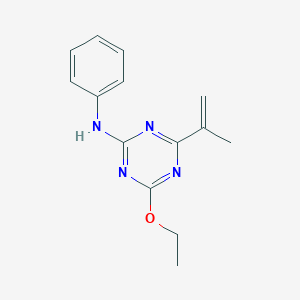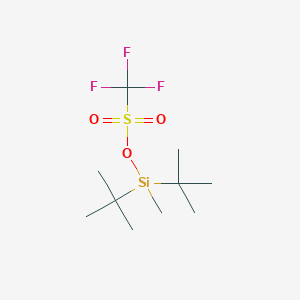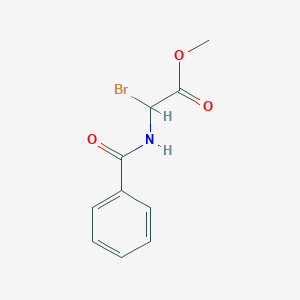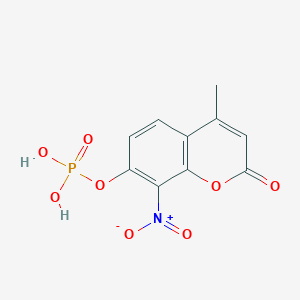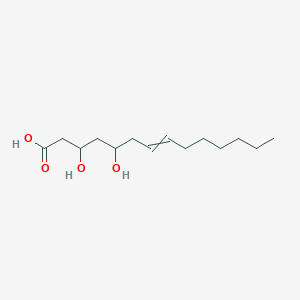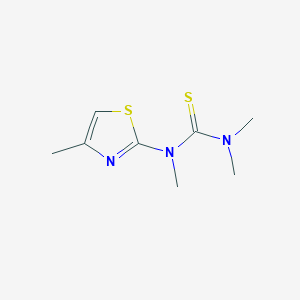
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine is an organic compound that belongs to the class of diamines It features two secondary amine functional groups, which are attached to a central ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with tridecylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine involves large-scale reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The secondary amine groups can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized as a surfactant in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The secondary amine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with two secondary amine groups but shorter alkyl chains.
N,N-Dimethylethylenediamine: Another related compound with a similar structure but different alkyl substituents.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine is unique due to its long tridecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
CAS No. |
98093-38-0 |
|---|---|
Molecular Formula |
C30H64N2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-di(tridecyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H64N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-31(3)29-30-32(4)28-26-24-22-20-18-16-14-12-10-8-6-2/h5-30H2,1-4H3 |
InChI Key |
VRRIQGRPCSMRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(C)CCN(C)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


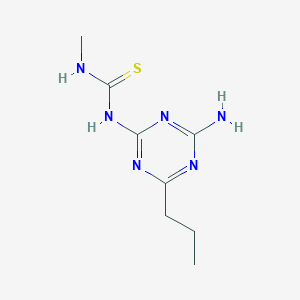
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

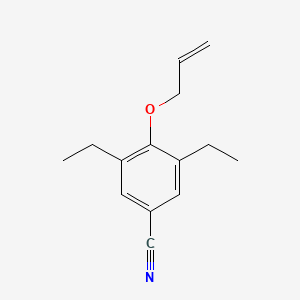
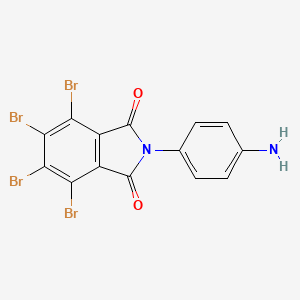
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

